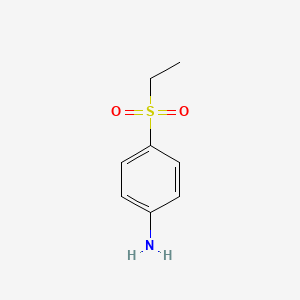

4-(エタンスルホニル)アニリン

説明

Synthesis Analysis

The synthesis of sulfonated aniline derivatives is a key area of interest. For instance, a series of 4-(methylsulfonyl)aniline derivatives were synthesized to explore their potential as anti-inflammatory agents, targeting the COX-2 enzyme . Another study reported the synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline, a compound similar to 4-(Ethylsulfonyl)aniline, which was synthesized from its hydroxyethyl precursor using sulfuric acid in a mixed solvent system, achieving high yields and purity . These studies demonstrate the synthetic routes that could be adapted for the synthesis of 4-(Ethylsulfonyl)aniline.

Molecular Structure Analysis

The molecular structure of sulfonated aniline derivatives has been investigated using various spectroscopic techniques. A quantum mechanical study provided insights into the structure of 4-[(4-aminobenzene)sulfonyl]aniline, including its vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . This analysis is crucial for understanding the electronic and geometric parameters that govern the reactivity and properties of these molecules.

Chemical Reactions Analysis

Sulfonated aniline derivatives participate in a variety of chemical reactions. For example, the polymerization of an aniline heterodimer led to the formation of sulfonated polyaniline, a conductive polymer with potential applications in electronics . Additionally, the insertion of sulfur dioxide into anilines to create sulfonated oxindoles has been demonstrated, showcasing the versatility of aniline derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated aniline derivatives are influenced by their molecular structure. The solubility, conductivity, and electrochemical behavior of these compounds are of particular interest. Sulfonated polyaniline, for example, exhibits solubility in aqueous base and polar solvents, and its electrical conductivity is indicative of its potential use in electronic devices . The self-doped copolymers consisting of N-4-sulfopropylaniline units displayed higher electrical conductivity when bearing N-propylsulfonic acid side chains compared to their sodium N-propylsulfonate counterparts . These properties are essential for the practical application of these materials in various technological domains.

科学的研究の応用

化学的性質

4-(エタンスルホニル)アニリンは、CAS番号が6334-01-6で、分子量は185.25です . 通常、4℃で保管し、光から保護します .

ポリアニリンの合成

4-(エタンスルホニル)アニリンは、ポリアニリンの合成に使用できます . ポリアニリンは、化学的または電気化学的プロセスを用いて製造が容易で、低コストで柔軟性があり、導電率が高いため、金属よりも注目を集めている導電性ポリマーです .

電池への用途

ポリアニリンは、4-(エタンスルホニル)アニリンから合成でき、その高い電気伝導率と優れた環境安定性により、電池に潜在的な用途があります . 高い比容量と良好なサイクル安定性を備えています .

センサーへの用途

4-(エタンスルホニル)アニリンから得られるポリアニリンは、センサーに潜在的な用途があります . その合成のしやすさとユニークな特性により、センサー技術にとって有望な候補となっています .

スーパーキャパシタへの用途

ポリアニリンは、スーパーキャパシタなどの用途で有望な結果を示しています . これは、高い比容量と良好なサイクル安定性によるものです .

光電子デバイスへの用途

ポリアニリンは、多くの光電子用途において有望な可能性を秘めています . 高い電気伝導率、軽量、製造のしやすさ、優れた環境安定性により、光電子デバイスに使用するための適切な材料となっています .

排水処理への用途

ポリアニリンは、排水処理にも幅広い用途があります . そのユニークな特性により、排水から汚染物質を除去するための効果的な材料となっています .

電磁波吸収への用途

4-(エタンスルホニル)アニリンから合成できるポリアニリン系複合材料は、電磁波吸収の可能性について研究されています . しかし、コーティングへの応用には、加工性、溶解性、分散性などの課題を克服する必要があります .

特性

IUPAC Name |

4-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJKYWQOFCTMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212725 | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6334-01-6 | |

| Record name | 4-(Ethylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

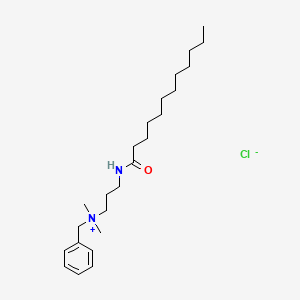

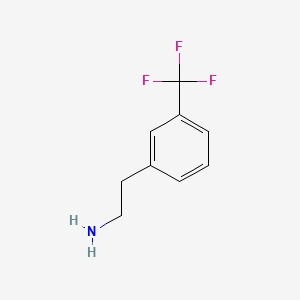

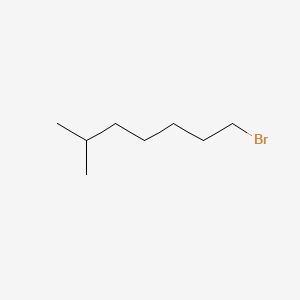

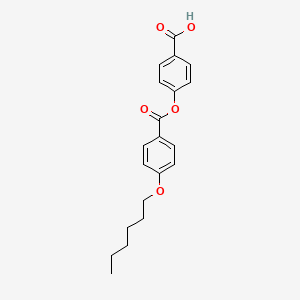

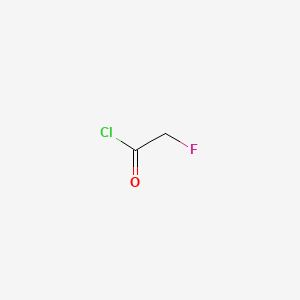

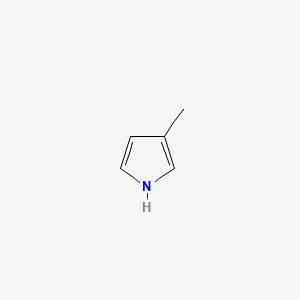

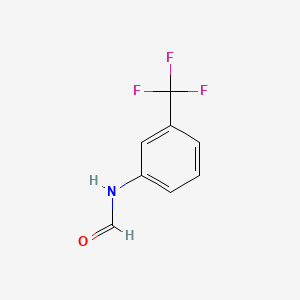

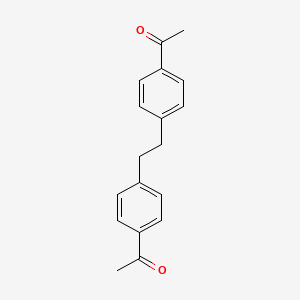

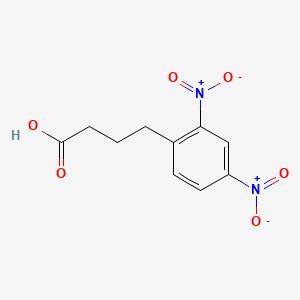

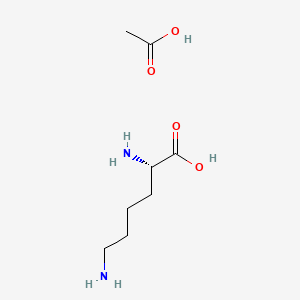

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

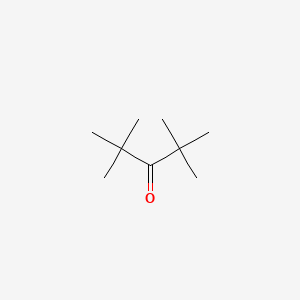

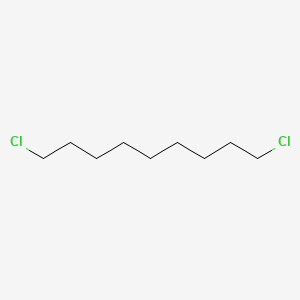

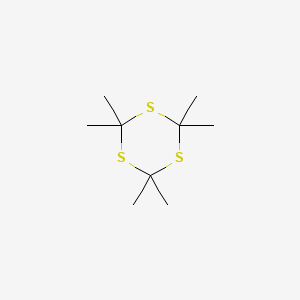

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)